molecular formula C17H24N6O2 B2400446 8-(3,5-Diethylpyrazolyl)-1,3-dimethyl-7-propyl-1,3,7-trihydropurine-2,6-dione CAS No. 1014053-62-3

8-(3,5-Diethylpyrazolyl)-1,3-dimethyl-7-propyl-1,3,7-trihydropurine-2,6-dione

Cat. No. B2400446
CAS RN: 1014053-62-3
M. Wt: 344.419
InChI Key: BDKYAOMTEVVIHB-UHFFFAOYSA-N
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Description

The compound seems to contain a pyrazole ring, which is a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . Pyrazoles are known to be weak bases .


Synthesis Analysis

While specific synthesis information for the requested compound was not found, there are examples of synthesis processes for related compounds. For instance, a nickel(II) complex that contains a tridentate SNS ligand was prepared in 67% yield . The tridentate ligand coordinates through one nitrogen and two sulfur donor atoms and is based on a bis-imidazole precursor .


Chemical Reactions Analysis

In a study, a complex Ce-2 was synthesized by stirring potassium hydrotris(3,5-dimethylpyrazolyl)borate (KTp Me2) with Ce(CF3SO3)3 in tetrahydrofuran . This reaction was discovered by accident but is reproducible .


Physical And Chemical Properties Analysis

Heptazines, which are a fascinating family of high nitrogen aromatic compounds, have a high nitrogen to carbon ratio, making them strongly electron-deficient rings . They can be reversibly reduced at relatively high potentials . They are also fluorescent .

Mechanism of Action

While the mechanism of action for the specific compound was not found, 3,5-dimethylpyrazole (U-6245) was found to be fifty-four times more potent orally than tolbutamide in glucose-injected, fasted intact rats . U-6245 increased glucose oxidation by intact rats .

Future Directions

There is ongoing research into the properties and potential applications of compounds with similar structures. For example, heptazine polymers have demonstrated outstanding photocatalytic properties for hydrogen evolution and for CO2 reduction . They might be one of the rare molecular platforms which could give rise to molecular catalysts able to perform water splitting .

properties

IUPAC Name

8-(3,5-diethylpyrazol-1-yl)-1,3-dimethyl-7-propylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-6-9-22-13-14(20(4)17(25)21(5)15(13)24)18-16(22)23-12(8-3)10-11(7-2)19-23/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKYAOMTEVVIHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1N3C(=CC(=N3)CC)CC)N(C(=O)N(C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,5-Diethylpyrazolyl)-1,3-dimethyl-7-propyl-1,3,7-trihydropurine-2,6-dione

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